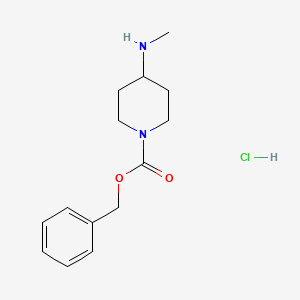

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl 4-(methylamino)-1-piperidinecarboxylate hydrochloride, reflecting the precise structural arrangement of functional groups within the molecular framework. The molecular formula C14H20N2O2·HCl indicates a base molecular weight of 284.79 daltons for the hydrochloride salt form, with the free base corresponding to C14H20N2O2. The Chemical Abstracts Service registry number 1073635-69-4 provides the definitive identification for this specific hydrochloride salt derivative.

The International Chemical Identifier code 1S/C14H20N2O2.ClH/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H demonstrates the structural connectivity pattern, where the piperidine nitrogen (position 1) bears the benzyl carboxylate group while the carbon at position 4 carries the methylamino substituent. The International Chemical Identifier Key NZVDMIUKSBONTE-UHFFFAOYSA-N serves as a unique hash representation of the molecular structure, facilitating database searches and structural comparisons. The systematic nomenclature clearly delineates the piperidine core as the parent ring system, with the 4-(methylamino) designation indicating the secondary amine functionality positioned at the carbon adjacent to the nitrogen-bearing carboxylate group.

The molecular formula analysis reveals two nitrogen atoms within the structure: the tertiary nitrogen forming part of the six-membered piperidine ring and the secondary nitrogen of the methylamino substituent. The presence of two oxygen atoms corresponds to the carbonyl and ether oxygens of the benzyl carboxylate ester functionality. The hydrochloride salt formation occurs through protonation of the basic methylamino nitrogen, creating a positively charged ammonium center that associates with the chloride counterion.

Three-Dimensional Conformational Analysis of Piperidine Core

The piperidine ring system in benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride adopts chair conformations as the energetically preferred three-dimensional arrangements, consistent with established conformational preferences observed in substituted piperidine derivatives. Recent conformer-specific vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies of piperidine have demonstrated that chair conformations with interconverting equatorial and axial orientations represent the global minimum energy structures in the neutral ground state. The piperidine chair conformation exhibits rapid interconversion between forms where the nitrogen lone pair occupies axial versus equatorial orientations, with energy barriers typically ranging from 1.5 to 3.2 kilocalories per mole for nitrogen inversion processes.

For the 4-methylamino substituent, conformational analysis indicates that both axial and equatorial orientations are accessible, with the equilibrium position determined by the balance between steric interactions and electronic effects. Computational studies using density functional theory methods have revealed that 4-substituted piperidines generally exhibit conformational energies nearly identical to those of analogous cyclohexane derivatives, suggesting minimal perturbation of the chair geometry by nitrogen incorporation. The methylamino group in the 4-position experiences different steric environments depending on its axial or equatorial orientation, with the axial position potentially creating 1,3-diaxial interactions with hydrogen atoms on the piperidine ring.

The benzyl carboxylate substituent on the piperidine nitrogen introduces additional conformational complexity through restricted rotation around the nitrogen-carbonyl bond and the phenyl group orientation relative to the piperidine ring. Potential energy surface calculations for related 1-phenylpiperidine derivatives indicate rotation barriers of approximately 2 kilocalories per mole for phenyl group rotation, with preferred orientations minimizing steric clashes between the aromatic ring and the piperidine framework. The chair-axial conformer shows stabilization relative to chair-equatorial forms in certain 4-substituted piperidines, particularly when electron-withdrawing groups are present, due to favorable electronic interactions between substituents and the nitrogen center.

Experimental evidence from gas-phase electron diffraction studies of 1-phenylpiperidin-4-one derivatives suggests that introduction of oxygen functionality at the 4-position leads to noticeable stabilization of chair-axial relative to chair-equatorial conformers. This conformational preference pattern may extend to the methylamino-substituted derivative, where the electron-donating nature of the methylamino group could influence the equilibrium between axial and equatorial orientations. The overall conformational landscape of the compound reflects the interplay between ring puckering preferences, substituent orientations, and electronic interactions within the molecular framework.

Electronic Effects of Methylamino and Benzyl Carboxylate Substituents

The electronic structure of this compound reflects the combined influence of the electron-donating methylamino group and the electron-withdrawing benzyl carboxylate functionality, creating a compound with distinctive electronic properties that significantly impact its chemical behavior. The methylamino substituent at the 4-position functions as a strong electron-donating group through both inductive and resonance mechanisms, with the nitrogen lone pair capable of delocalizing electron density into the piperidine ring system. This electron donation contrasts with the electron-withdrawing nature of the benzyl carboxylate group attached to the ring nitrogen, which depletes electron density through the carbonyl functionality.

Hammett substituent constant analysis provides quantitative insight into the electronic effects operating within this molecular system. The methylamino group typically exhibits negative Hammett sigma values, indicating its electron-donating character, while carboxylate ester functionalities display positive sigma values reflecting their electron-withdrawing properties. The combination of these opposing electronic effects creates an electronic dipole within the molecule, with electron density flowing from the methylamino substituent toward the carboxylate group through the piperidine ring framework.

The electronic effects become particularly significant in the hydrochloride salt form, where protonation of the methylamino nitrogen creates a positively charged ammonium center. This protonation fundamentally alters the electronic distribution by eliminating the electron-donating capacity of the methylamino group and converting it into an electron-withdrawing ammonium substituent. Conformational analysis studies have demonstrated that protonation of polar 4-substituents in piperidine derivatives leads to consistent stabilization of axial conformers by approximately 0.7 to 0.8 kilocalories per mole, attributed to favorable electrostatic interactions between the protonated substituent and the ring system.

The benzyl carboxylate group influences the electronic structure through resonance stabilization involving the carbonyl functionality and potential aromatic interactions with the phenyl ring. The carbonyl carbon exhibits partial positive character due to oxygen electronegativity, creating an electrophilic center that can participate in electronic interactions with nucleophilic sites elsewhere in the molecule. The phenyl ring of the benzyl group may engage in pi-stacking interactions or electronic conjugation effects that modulate the overall electronic properties of the compound. These electronic characteristics contribute to the compound's reactivity patterns and determine its behavior in various chemical transformations and biological systems.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis of this compound with related piperidine derivatives reveals distinctive features that distinguish this compound from other members of the piperidine family. The closely related compound benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate (Chemical Abstracts Service number 876316-35-7) differs by the presence of a methylene spacer between the piperidine ring and the methylamino group, fundamentally altering the electronic interactions and conformational constraints. This structural modification increases the molecular flexibility and reduces the direct electronic communication between the methylamino nitrogen and the piperidine ring system.

Comparison with methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate demonstrates the impact of substituting the methylamino group with a phenylamino functionality while simultaneously replacing the benzyl carboxylate with a methyl ester at the 4-position. This compound, identified as a remifentanil impurity, exhibits a markedly different substitution pattern where both the nitrogen substituent and the ester functionality occupy the same carbon center, creating a quaternary carbon with distinct steric and electronic properties. The molecular weight of 324.42 daltons for this derivative exceeds that of the target compound, reflecting the additional aromatic system and altered substitution pattern.

The structural comparison extends to methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate, which incorporates an acylated aniline substituent at the 4-position. This derivative demonstrates how acylation of the amine functionality significantly modifies the electronic properties by introducing carbonyl conjugation and reducing the basicity of the nitrogen center. The propionyl group creates additional steric bulk and electronic withdrawal that contrasts with the simple methylamino substitution in the target compound.

Analysis of the conformational behavior reveals that 4-substituted piperidines generally exhibit similar chair conformational preferences regardless of the specific substituent identity. However, the electronic nature of the substituent significantly influences the axial-equatorial equilibrium and the response to protonation. For 4-substituted piperidines bearing polar substituents like methylamino, hydroxyl, fluorine, or bromine, protonation consistently stabilizes the axial conformer by approximately 0.7 to 0.8 kilocalories per mole. This stabilization pattern distinguishes polar-substituted derivatives from non-polar analogs like 4-methyl or 4-phenyl piperidines, which show minimal conformational changes upon protonation. The unique combination of the methylamino substituent and benzyl carboxylate protection in the target compound creates a distinctive electronic environment that sets it apart from simpler piperidine derivatives and influences its overall chemical and physical properties.

Properties

IUPAC Name |

benzyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVDMIUKSBONTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595197 | |

| Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073635-69-4 | |

| Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methods:

| Method No. | Description | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | Swern Oxidation of 1-benzyl-4-piperidinecarbinol | Oxalyl chloride, DMSO, Et3N | Ultralow temperature (-78°C) | High selectivity | Requires low temp, produces foul-smelling dimethyl sulfide, environmental concerns |

| 2 | Oxidation using 2,2,6,6-tetramethyl-1-piperidone, sodium metaperiodate, sodium bromide | As above | Mild conditions | Avoids Swern oxidation drawbacks | Complexity of reagent preparation |

| 3 | Partial reduction of 1-benzyl-4-piperidine methyl or ethyl formate with red aluminum complex | Red aluminum complex with morpholine or piperidine ligands | Ambient to moderate temperature, in solvents like toluene or ethers | Industrially feasible, environmentally friendlier, good yield | Requires preparation of red aluminum complex |

This third method is considered superior for industrial application due to milder reaction conditions, easier reagent availability, and reduced environmental impact.

Introduction of the Methylamino Group at the 4-Position

The methylamino substitution on the piperidine ring is typically introduced via amination reactions on the 4-position of the piperidine ring.

- Starting from 1-benzyl-4-piperidone or its derivatives, nucleophilic substitution or reductive amination with methylamine or methylamino reagents is performed.

- Reaction conditions are optimized to favor mono-substitution and avoid over-alkylation.

No direct patent or literature source specifically details this step for Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride, but standard reductive amination protocols apply, often using sodium cyanoborohydride or catalytic hydrogenation in the presence of methylamine.

Formation of Benzyl 4-(methylamino)piperidine-1-carboxylate

The carboxylate ester at the nitrogen is introduced by carbamate formation, typically via reaction of the piperidine nitrogen with benzyl chloroformate or benzyl carbonates.

- Reaction is conducted in anhydrous solvents like dichloromethane or tetrahydrofuran.

- Base such as triethylamine scavenges the generated HCl.

- The product is purified by crystallization or chromatography.

Conversion to Hydrochloride Salt

The free base of Benzyl 4-(methylamino)piperidine-1-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- This step enhances the compound’s stability, solubility, and ease of handling.

- Crystallization from solvents like ethanol or isopropanol yields the hydrochloride salt in high purity.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | 1-Benzyl-4-piperidinecarboxaldehyde | Partial reduction of methyl/ethyl formate ester with red aluminum complex | Solvent: toluene/ether, mol ratio ester:red Al complex ~1:1.1 | Industrially viable, mild conditions |

| 2 | 4-(Methylamino)-1-benzylpiperidine | Reductive amination with methylamine | Reducing agent: NaBH3CN or catalytic hydrogenation | Selective methylamino introduction |

| 3 | Benzyl 4-(methylamino)piperidine-1-carboxylate | Benzyl chloroformate, base (Et3N) | Anhydrous solvent, room temp | Carbamate formation |

| 4 | This compound | HCl gas or HCl in solvent | Crystallization from ethanol or IPA | Stable salt form |

Research Findings and Industrial Considerations

- The use of red aluminum complex for partial reduction is a notable advancement over traditional Swern oxidation, offering better yields and safer handling.

- Avoidance of harsh oxidants and low-temperature conditions improves scalability.

- The amination step requires careful control to prevent side reactions and maximize mono-substitution.

- Carbamate formation via benzyl chloroformate is a well-established method yielding high purity products.

- Salt formation with hydrochloric acid enhances product stability and facilitates downstream processing.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Structural Difference: Lacks the methyl group on the amino substituent (NH₂ vs. NHCH₃).

- In contrast, the methylamino derivative may exhibit altered metabolic pathways due to N-methylation, though specific toxicological comparisons are absent in the literature.

- Applications: Both compounds serve as intermediates, but the methylamino variant is more commonly used in peptide modifications due to enhanced stability of the methylated amine .

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Hydrochloride (CAS: 1159826-30-8)

- Structural Difference : Features an additional ethoxycarbonylpropyl side chain at the 4-position.

- Functional Role: The ethoxycarbonyl group introduces ester functionality, enabling participation in hydrolysis or transesterification reactions, unlike the methylamino derivative.

- Physical Properties: Higher molecular weight (C₁₈H₂₆ClN₂O₄; 375.86 g/mol) and likely reduced solubility in polar solvents compared to the methylamino compound .

Comparison with Pharmacologically Active Methylamino-Containing Compounds

Phenylephrine Hydrochloride (CAS: 61-76-7)

- Structural Difference: A benzenemethanol derivative with a methylaminoethanol side chain, classified as an α₁-adrenergic agonist.

- Purity Standards: USP 35 specifies ≥97.5% purity, reflecting its use as an active pharmaceutical ingredient (API) . In contrast, Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride lacks pharmacopeial standards, indicating its role as a non-pharmacological intermediate.

Key Comparative Data Table

Biological Activity

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride, a compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of approximately 284.78 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

The compound features a piperidine ring substituted at the 4-position with a methylamino group and a benzyl ester. The hydrochloride form enhances its solubility, making it suitable for various applications in pharmacology and medicinal chemistry.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound acts as a potential inhibitor of acetylcholinesterase, which is significant in the treatment of neurodegenerative diseases.

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, suggesting applications in treating neurological disorders.

Understanding these mechanisms is crucial for advancing its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage, potentially useful in conditions like Alzheimer's disease .

- Antidepressant Properties : Its ability to modulate serotonin pathways indicates possible antidepressant effects.

The specific biological activity requires further investigation to establish a comprehensive pharmacological profile.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a recent study, this compound was tested on neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death compared to untreated controls, highlighting its potential as a neuroprotective agent. Further investigations are needed to elucidate the underlying mechanisms and optimal dosages for therapeutic use .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity or alter physicochemical properties. Potential applications include:

- Synthesis of Acetylcholinesterase Inhibitors : It is used as a precursor in developing compounds targeting acetylcholinesterase for treating Alzheimer's disease.

- Development of Antidepressants : Its ability to interact with neurotransmitter systems positions it as a candidate for new antidepressant formulations.

Q & A

Q. What are the recommended synthesis protocols for Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride in laboratory settings?

Methodological Answer: The compound is typically synthesized via a two-step process:

Amination of Piperidine Derivatives : React 4-(methylamino)piperidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.

Hydrochloride Salt Formation : Treat the freebase with hydrochloric acid (HCl) in a polar solvent like ethanol or methanol, followed by recrystallization for purification .

Q. Key Reaction Parameters :

| Step | Reagents/Conditions | Purification | Yield Range |

|---|---|---|---|

| 1 | DCM, triethylamine, 0–5°C, 12–24 hrs | Column chromatography (silica gel, ethyl acetate/hexane) | 60–75% |

| 2 | HCl (gas or aqueous), ethanol, RT | Recrystallization (ethanol/ether) | 85–95% |

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Q. How can researchers determine the solubility profile of this compound for experimental design?

Methodological Answer: Perform a solubility screen using the following protocol:

Solvent Gradients : Test solubility in water, DMSO, ethanol, DCM, and hexane at 25°C and 60°C.

Quantitative Analysis : Use UV-Vis spectroscopy or HPLC to measure saturation concentrations.

Data Interpretation : Note that polar aprotic solvents (e.g., DMSO) generally enhance solubility due to the compound’s hydrochloride salt form .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column, mobile phase (acetonitrile/0.1% TFA in water), and UV detection at 254 nm. Purity >98% is acceptable for most biological assays .

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 295.1 (freebase) and 331.5 (hydrochloride) .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Design a stability study with the following steps:

pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hrs. Monitor degradation via HPLC.

Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–7 days. Use TGA/DSC to assess decomposition thresholds.

Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hrs; quantify photodegradation products.

Key Finding : The compound is stable at pH 4–8 and ≤40°C but degrades in alkaline conditions (>pH 10) .

Q. How can researchers resolve contradictions in reported toxicological data?

Methodological Answer:

Q. What strategies are recommended for investigating biological activity in enzyme/receptor studies?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with G protein-coupled receptors (GPCRs) or monoamine transporters .

- Functional Assays :

- Radioligand Binding : Screen for affinity at σ receptors or serotonin transporters using [³H]-ligand displacement .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method .

Key Finding : Piperidine derivatives often exhibit modulatory effects on CNS targets, but specificity requires structural optimization .

Data Contradiction Analysis

Example : Conflicting reports on environmental hazards ( vs. ):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.